2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H14F3N5O2S and its molecular weight is 397.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed synthetic routes to create derivatives and analogs of the triazolopyrimidine family, demonstrating the chemical flexibility and potential for diverse applications of these compounds. For instance, Hassneen and Abdallah (2003) described new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, showcasing the structural variety achievable within this chemical class through condensation reactions and chemical modifications (Hassneen & Abdallah, 2003).
Potential Applications
The research into these compounds extends beyond their synthesis, exploring their potential applications in various domains:
- Radioligand Applications : Dollé et al. (2008) detailed the radiosynthesis of a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the medical imaging applications of these compounds (Dollé et al., 2008).
- Herbicidal Activity : A study by Yang, Xu, and Lu (2001) on novel triazolo[1,5-a]pyrimidine derivatives showed good herbicidal activity, suggesting agricultural applications (Yang, Xu, & Lu, 2001).
- Antimicrobial and Antitumor Activities : Research has also explored the antimicrobial and antitumor activities of these compounds. Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, evaluated as antimicrobial agents (Bondock et al., 2008). Additionally, Fadda et al. (2017) studied the insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm (Fadda et al., 2017).
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c1-8-9(2)24-14(21-13(8)26)22-23-15(24)27-7-12(25)20-11-5-3-4-10(6-11)16(17,18)19/h3-6H,7H2,1-2H3,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXFOWTULJDAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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